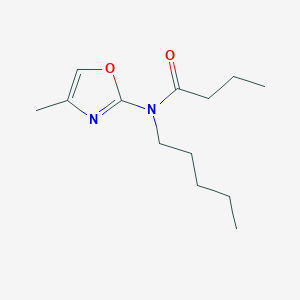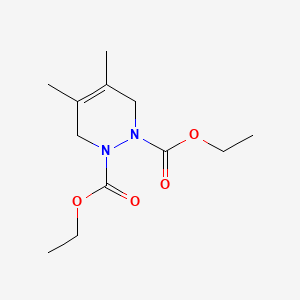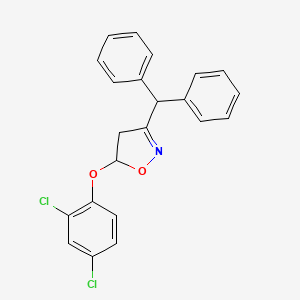
Dichlorobis(3-amino-2H-1-benzopyran-2-one-N)dichloro palladium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dichlorobis(3-amino-2H-1-benzopyran-2-one-N)dichloro palladium is a coordination compound that features a palladium center coordinated to two 3-amino-2H-1-benzopyran-2-one ligands and two chloride ions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dichlorobis(3-amino-2H-1-benzopyran-2-one-N)dichloro palladium typically involves the reaction of palladium chloride with 3-amino-2H-1-benzopyran-2-one in the presence of a suitable solvent. The reaction is carried out under reflux conditions to ensure complete coordination of the ligands to the palladium center .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Dichlorobis(3-amino-2H-1-benzopyran-2-one-N)dichloro palladium can undergo various types of chemical reactions, including:
Substitution Reactions: The chloride ligands can be substituted by other ligands, such as phosphines or amines.
Oxidation and Reduction Reactions: The palladium center can participate in redox reactions, altering its oxidation state.
Coupling Reactions: The compound can act as a catalyst in coupling reactions, such as Suzuki or Heck reactions.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include phosphines, amines, and halides. Typical reaction conditions involve the use of organic solvents, such as dichloromethane or toluene, and may require elevated temperatures or the presence of a base.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction type. For example, in substitution reactions, the products would be new palladium complexes with different ligands.
Applications De Recherche Scientifique
Dichlorobis(3-amino-2H-1-benzopyran-2-one-N)dichloro palladium has several scientific research applications:
Medicinal Chemistry: The compound has potential as an anticancer agent due to its ability to interact with DNA and proteins.
Catalysis: It can be used as a catalyst in various organic reactions, including cross-coupling reactions.
Materials Science: The compound’s unique coordination properties make it useful in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of Dichlorobis(3-amino-2H-1-benzopyran-2-one-N)dichloro palladium involves its interaction with biological molecules, such as DNA and proteins. The palladium center can coordinate to nucleophilic sites on these molecules, disrupting their normal function. This can lead to cell death in cancer cells, making the compound a potential anticancer agent .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dichlorobis(3-amino-2H-1-benzopyran-2-one-N)dichloro platinum: Similar structure but with a platinum center instead of palladium.
Dichlorobis(3-amino-2H-1-benzopyran-2-one-N)dichloro nickel: Similar structure but with a nickel center instead of palladium.
Uniqueness
Dichlorobis(3-amino-2H-1-benzopyran-2-one-N)dichloro palladium is unique due to its specific coordination environment and the properties imparted by the palladium center. This makes it particularly effective in catalytic applications and potential medicinal uses compared to its analogs with different metal centers .
Propriétés
Formule moléculaire |
C18H14Cl2N2O4Pd-2 |
|---|---|
Poids moléculaire |
499.6 g/mol |
Nom IUPAC |
dichloropalladium;(2-oxochromen-3-yl)azanide;(2-oxo-3,5-dihydrochromen-3-yl)azanide |
InChI |
InChI=1S/C9H8NO2.C9H6NO2.2ClH.Pd/c2*10-7-5-6-3-1-2-4-8(6)12-9(7)11;;;/h1-2,4-5,7,10H,3H2;1-5,10H;2*1H;/q2*-1;;;+2/p-2 |
Clé InChI |
MJJIQTOMYFJCTA-UHFFFAOYSA-L |
SMILES canonique |
C1C=CC=C2C1=CC(C(=O)O2)[NH-].C1=CC=C2C(=C1)C=C(C(=O)O2)[NH-].Cl[Pd]Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2'-Deoxy-N-[(4-methylphenyl)carbamoyl]adenosine](/img/structure/B12894773.png)
![1-(6-Methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethanone](/img/structure/B12894781.png)

![3-(3-Fluorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12894786.png)
![2'-O-[tert-Butyl(dimethyl)silyl]-3'-deoxyadenosine](/img/structure/B12894803.png)






![N-Benzoyl-2'-O-[tert-butyl(dimethyl)silyl]guanosine](/img/structure/B12894850.png)
![Decahydrocyclopenta[B]pyrrolizine](/img/structure/B12894856.png)
